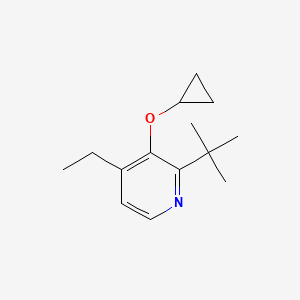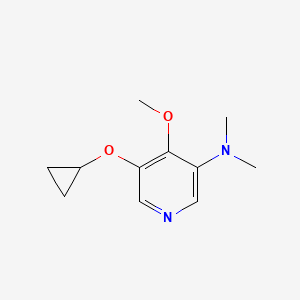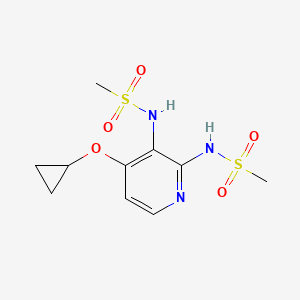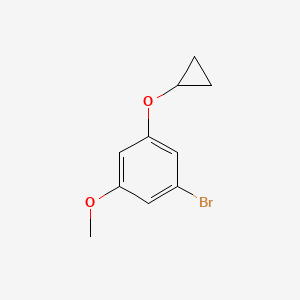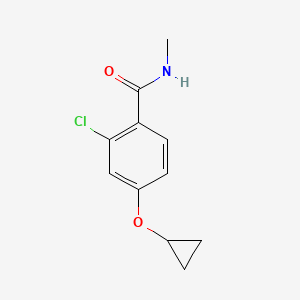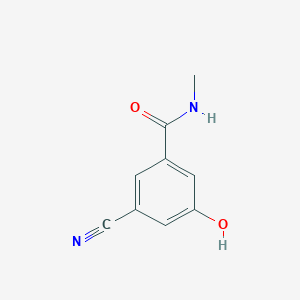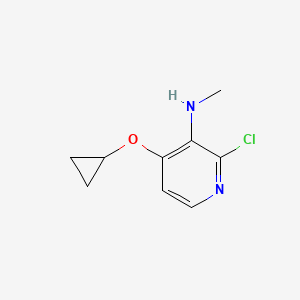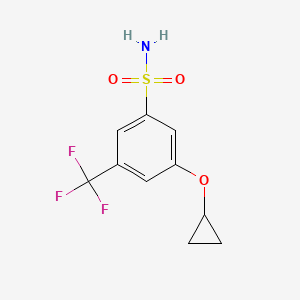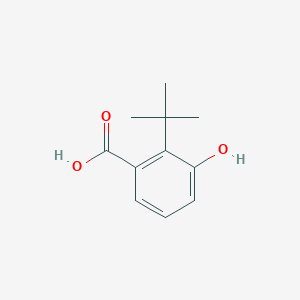
2-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C12H14F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a benzamide core, along with a cyclopropoxy group and two N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-bromobenzotrifluoride with N,N-dimethylacetamide and carbon monoxide . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a carbonylation process, resulting in the formation of the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzamide: Lacks both the cyclopropoxy and N,N-dimethyl groups, leading to distinct biological and chemical behavior.
N,N-Dimethyl-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
Uniqueness
2-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropoxy group, which imparts additional steric hindrance and influences its chemical reactivity. This uniqueness makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C13H14F3NO2 |
|---|---|
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N,N-dimethyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(18)9-4-3-5-10(13(14,15)16)11(9)19-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
PJDOQSDPWKIECH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



